5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide
Description
The compound 5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide features a complex heterocyclic architecture, combining two 1,3-thiazole rings bridged by a 5-chlorothiophene-2-amido group and terminated with a 5-chlorothiophene-2-carboxamide moiety. Such motifs are commonly explored in medicinal chemistry for their ability to interact with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4O2S4/c17-11-3-1-9(27-11)13(23)21-15-19-7(5-25-15)8-6-26-16(20-8)22-14(24)10-2-4-12(18)28-10/h1-6H,(H,19,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDYFEOSARCFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide involves multiple steps, starting with the preparation of intermediate compounds such as 5-chlorothiophene-2-carboxylic acid and 2-chlorothiophene. The process typically includes:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a solvent like ethylene dichloride.
Formation of Carboxylic Acid: The chlorinated thiophene is then converted to 5-chlorothiophene-2-carboxylic acid through oxidation reactions.
Amidation and Thiazole Formation: The carboxylic acid is reacted with thiazole derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and controlled environments to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone are used for halogen exchange reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and thiols, which have their own unique properties and applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, which are crucial for programmed cell death .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Inhibition of Enzymatic Activity
Another notable application is its role as an inhibitor of specific enzymes involved in disease processes. For example, it has been identified as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis and is a target for antimalarial drugs . This suggests potential use in developing treatments for malaria and other parasitic infections.
Organic Photovoltaics
This compound has also found applications in the field of organic photovoltaics. Its unique electronic properties make it suitable for use as an electron donor material in organic solar cells. Research indicates that incorporating this compound can enhance the efficiency of charge separation and transport within the photovoltaic device .
Conductive Polymers
In material science, this compound is being explored for its potential use in conductive polymers. Its thiophene backbone contributes to good electrical conductivity when integrated into polymer matrices. This application is particularly relevant for developing flexible electronic devices and sensors .
Summary of Biological Activities
Material Science Applications
| Application Type | Description | Performance Indicator |
|---|---|---|
| Organic Photovoltaics | Electron donor material | Enhanced charge separation |
| Conductive Polymers | Component in polymer matrices | Improved electrical conductivity |
Case Study 1: Anticancer Mechanism
A research team investigated the apoptotic effects of this compound on MCF-7 cells. They found that treatment with varying concentrations led to increased levels of caspase 3 and caspase 9 activation, indicating a clear apoptotic pathway engagement .
Case Study 2: Antimicrobial Efficacy
In a study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it acts as a direct inhibitor of Factor Xa, an enzyme involved in blood coagulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Heterocyclic Core: The target compound’s dual thiazole-thiophene system distinguishes it from simpler analogues like N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide (3), which lacks the bis-thiazole motif .
Substituent Effects: The dual 5-Cl-thiophene groups in the target compound may confer stronger electron-withdrawing effects compared to the single Cl-thiazole in compound 8a .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step coupling reactions, similar to compound 8a , but with additional challenges in regioselective amidation between thiazole and thiophene units.
- Yields for structurally simpler analogues (e.g., compound 3 at 70–85% ) suggest that the target’s synthesis may require optimization to achieve comparable efficiency.
Biological Activity
5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple heterocycles, specifically thiophene and thiazole rings. This structural diversity contributes to its unique biological properties.
Research indicates that this compound acts primarily as an inhibitor of blood coagulation factor Xa. This mechanism is crucial in the context of thromboembolic disorders such as myocardial infarction and stroke, where inhibition of factor Xa can prevent clot formation and promote better clinical outcomes .
Antithrombotic Properties
The primary biological activity attributed to this compound is its potent antithrombotic effect. In vitro studies have shown that it exhibits strong inhibitory activity against factor Xa with an IC50 value in the nanomolar range (approximately 1 nM) . This suggests a high potential for therapeutic application in preventing thrombotic events.
Selectivity and Safety Profile
The compound has demonstrated good selectivity for factor Xa over other serine proteases, which is critical for minimizing side effects associated with anticoagulation therapy. In animal models, it has shown a favorable bleeding profile compared to existing anticoagulants like rivaroxaban and dabigatran .
Study 1: Efficacy in Animal Models
In a rat model of venous thrombosis, the compound was administered both intravenously and orally. Results indicated an effective dose (ED50) of 0.07 mg/kg for intravenous administration and 2.8 mg/kg for oral administration, showcasing its potential for both parenteral and oral dosing routes .
Study 2: Comparison with Other Anticoagulants
A comparative study highlighted that this compound had a significantly reduced risk of bleeding when evaluated against standard anticoagulants. The increase in blood loss was only two-fold relative to the effective dose compared to much higher ratios observed with other treatments .
Research Findings
Recent studies have expanded on the compound's efficacy against various biological targets:
- Antiviral Activity : The compound has shown potential as an antiviral agent against human adenovirus (HAdV). Preliminary studies suggest that it may inhibit viral replication processes .
- Antibacterial Activity : Related compounds have been noted for their antibacterial properties, indicating a broader spectrum of biological activity that could be explored further .
Data Summary Table
| Activity | IC50 (nM) | Selectivity | Model | Outcome |
|---|---|---|---|---|
| Factor Xa Inhibition | ~1 | High (300-fold selectivity) | Rat Venous Thrombosis Model | Effective at low doses |
| Antiviral Activity | <0.27 | Not specified | HAdV Infection Model | Significant inhibition observed |
| Antibacterial Activity | Not specified | Not specified | Various bacterial strains | High activity noted |
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step reactions:
- Step 1 : Acid-amine coupling of 5-chlorothiophene-2-carboxylic acid with thiazole-containing amines using activating agents (e.g., DCC or EDC) in pyridine or acetonitrile .
- Step 2 : Cyclization under reflux with bases (e.g., K₂CO₃) or catalysts (e.g., iodine/triethylamine) to form thiazole-thiophene hybrids .
- Purification : Column chromatography followed by recrystallization from ethanol or DMF/water mixtures .
Q. Which spectroscopic techniques are essential for structural confirmation?
- IR Spectroscopy : Identifies key functional groups (amide C=O at ~1650–1700 cm⁻¹, C-S-C at ~600–700 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns chemical environments (e.g., thiazole protons at δ 7.5–8.5 ppm, thiophene carbons at δ 120–140 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What initial biological screening assays are recommended?
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) inhibition assays, given the structural similarity to nitazoxanide derivatives .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Variable Temperature NMR : Resolves tautomerism or dynamic effects in thiazole-thiophene systems .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometry for comparison with experimental data .
- 2D NMR (HSQC/HMBC) : Confirms connectivity in complex heterocyclic systems .
Q. What strategies optimize the final cyclization step’s yield?
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity vs. protic solvents .
- Catalyst Optimization : Iodine with triethylamine promotes cyclization by facilitating sulfur elimination .
- Design of Experiments (DOE) : Statistical analysis (e.g., response surface methodology) identifies critical factors (temperature, reagent ratios) .
Q. How does electronic configuration influence bioactivity?
- Electron-Withdrawing Effects : Chlorine substituents increase electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., PFOR’s cysteine thiols) .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs with varying substituents (e.g., NO₂, CF₃) to map electronic requirements .
Q. What methods validate crystallographic packing interactions?
- X-ray Diffraction : Resolves hydrogen bonds (e.g., N–H···N thiazole dimers) and π-π stacking .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O/F contacts) using CrystalExplorer .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
